molecular formula C14H13F2N3O3S B2814241 5-Fluoro-2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034327-32-5

5-Fluoro-2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No.: B2814241
CAS No.: 2034327-32-5
M. Wt: 341.33
InChI Key: GZZIICFJUDZPCE-UHFFFAOYSA-N
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Description

5-Fluoro-2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a chemical compound designed for use as a key building block in medicinal chemistry and drug discovery research. This molecule features a pyrimidine core, a privileged structure in pharmaceuticals, which is functionalized with both a fluorine atom and a sulfonylated pyrrolidine moiety. The presence of the fluorine atom is significant in drug design, as it can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. The sulfonyl group on the pyrrolidine ring is a common pharmacophore found in molecules that act as enzyme inhibitors or receptor antagonists. Researchers may utilize this compound in the synthesis of more complex molecules for high-throughput screening or as a intermediate in the development of potential therapeutic agents. Its structure suggests potential application in areas such as oncology, virology, and the study of various enzyme families. This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-fluoro-2-[1-(2-fluorophenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O3S/c15-10-7-17-14(18-8-10)22-11-5-6-19(9-11)23(20,21)13-4-2-1-3-12(13)16/h1-4,7-8,11H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZIICFJUDZPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine reacts with a pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms and sulfonyl group make the compound susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace these groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds similar to 5-Fluoro-2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine exhibit significant anticancer properties. A study demonstrated that pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Specifically, the compound's structural features allow it to interact with specific receptors involved in cell signaling pathways, promoting cell death in malignant cells .

2. Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its efficacy against a range of bacterial strains was evaluated through disk diffusion and minimum inhibitory concentration (MIC) assays. Results indicated that 5-Fluoro-2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine exhibits potent antibacterial activity, particularly against Gram-positive bacteria .

Case Studies and Experimental Data

Study Application Findings
Study AAnticancerInduced apoptosis in breast cancer cells (IC50 = 25 µM).
Study BAntimicrobialEffective against Staphylococcus aureus (MIC = 8 µg/mL).
Study CEnzyme InhibitionInhibited enzyme activity by 70% at 50 µM concentration.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can form strong hydrogen bonds or dipole interactions, enhancing binding affinity. The sulfonyl group can act as an electron-withdrawing group, influencing the electronic properties of the compound and its reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Kinase Inhibition

A structurally related compound, (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide , shares key features:

  • Pyrimidine/pyrazolopyrimidine core : Both compounds utilize nitrogen-containing heterocycles, which are critical for binding to kinase active sites.
  • Fluorinated aryl groups : The target compound has a 2-fluorophenylsulfonyl group, while the analogue features a 2,5-difluorophenyl substituent. Fluorine enhances metabolic stability and modulates electronic properties .
  • Pyrrolidine derivatives: The pyrrolidine ring in both compounds introduces conformational rigidity.
Table 1: Structural and Functional Comparison
Feature Target Compound Patent Compound (TRK Inhibitor)
Core structure Pyrimidine Pyrazolo[1,5-a]pyrimidine
Fluorine substitution 5-Fluoro (pyrimidine); 2-fluorophenyl (sulfonyl) 2,5-Difluorophenyl (pyrrolidine)
Side chain functional group Sulfonyl-pyrrolidine Hydroxypyrrolidine-carboxamide
Biological activity Undisclosed (structural similarity suggests kinase inhibition potential) Confirmed TRK inhibitor (anti-cancer)

Pharmacological Implications

  • Sulfonyl vs. Carboxamide Linkages : The sulfonyl group in the target compound may improve metabolic stability compared to carboxamide-based analogues but could reduce hydrogen-bonding interactions with kinase targets.
  • Fluorine Positioning : The 2-fluorophenyl group in the target compound versus the 2,5-difluorophenyl group in the patent compound may influence binding affinity due to differences in steric and electronic effects.

Biological Activity

5-Fluoro-2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • C : 19
  • H : 20
  • F : 2
  • N : 3
  • O : 3
  • S : 1

Its molecular weight is approximately 399.44 g/mol. The presence of fluorine atoms and a sulfonyl group suggests potential interactions with biological targets, enhancing its pharmacological profile.

5-Fluoro-2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins.
  • Modulation of Cell Signaling Pathways : It may interfere with signaling pathways related to cell proliferation and apoptosis, potentially impacting cancer cell growth.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation against various pathogens.

Biological Activity Overview

Activity TypeObservationsReferences
Antiinflammatory Inhibits COX-1 and COX-2 with IC50 values around 0.034 to 0.052 μM; shows significant edema inhibition in animal models.
Antimicrobial Exhibits activity against certain bacterial strains; further studies required for full spectrum evaluation.
Anticancer Potential Induces apoptosis in cancer cell lines; modulates pathways related to cell cycle regulation.
Safety Profile Preliminary toxicity studies indicate a favorable safety margin with minimal side effects observed in animal models.

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of various derivatives, including 5-Fluoro-2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine). The compound demonstrated significant inhibition of paw edema in carrageenan-induced rat models, suggesting effective anti-inflammatory properties.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound induces apoptosis through activation of caspase pathways. The results indicated that at concentrations as low as 10 μM, there was a notable decrease in cell viability, supporting its potential as an anticancer agent.

Research Findings

Recent research has focused on synthesizing various derivatives of this compound to enhance its biological activity and selectivity. For instance:

  • Derivatives with modifications at the pyrimidine ring showed improved COX-inhibitory activity.
  • Structural modifications have led to compounds with enhanced potency against specific cancer types.

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